molecular formula C10H8N2O3 B8270654 6-HYDROXYMETHYL-5-NITROQUINOLINE CAS No. 1018785-07-3

6-HYDROXYMETHYL-5-NITROQUINOLINE

Cat. No.: B8270654
CAS No.: 1018785-07-3
M. Wt: 204.18 g/mol
InChI Key: CFORJIXMWLPLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-HYDROXYMETHYL-5-NITROQUINOLINE is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of a nitro group at the 5th position and a methanol group at the 6th position of the quinoline ring gives this compound unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXYMETHYL-5-NITROQUINOLINE typically involves the nitration of quinoline followed by reduction and subsequent functionalization. One common method involves the nitration of quinoline using nitric acid and sulfuric acid to introduce the nitro group at the 5th position. The resulting 5-nitroquinoline is then reduced to 5-aminoquinoline using a reducing agent such as iron powder in the presence of hydrochloric acid. Finally, the 5-aminoquinoline is subjected to a formylation reaction using formaldehyde to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-HYDROXYMETHYL-5-NITROQUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-HYDROXYMETHYL-5-NITROQUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-HYDROXYMETHYL-5-NITROQUINOLINE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring can also intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-HYDROXYMETHYL-5-NITROQUINOLINE is unique due to the presence of both a nitro group and a methanol group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1018785-07-3

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

(5-nitroquinolin-6-yl)methanol

InChI

InChI=1S/C10H8N2O3/c13-6-7-3-4-9-8(2-1-5-11-9)10(7)12(14)15/h1-5,13H,6H2

InChI Key

CFORJIXMWLPLLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2[N+](=O)[O-])CO)N=C1

Origin of Product

United States

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